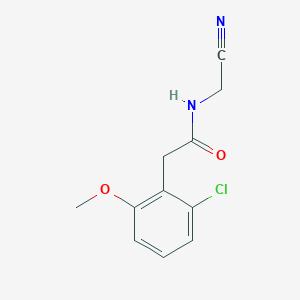

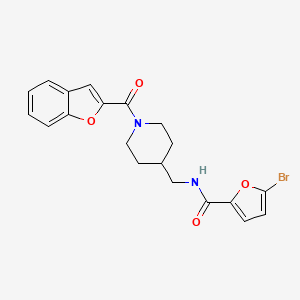

![molecular formula C10H16N2O2S B2888229 5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2010227-60-6](/img/structure/B2888229.png)

5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a bicyclic molecule with a morpholine ring and a heptane ring. Morpholine is a common solvent in organic reactions and can be found in the structures of several medicinal drugs . Bicyclo[2.2.1]heptane is a type of bicyclic molecule that is a common structure in many compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bicyclic heptane and morpholine rings. The substitution on nitrogen in morpholine derivatives often prefers exo-orientation, possibly to avoid steric interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bicyclic molecules like bicyclo[2.2.1]heptane can have unique properties due to their rigid structure .Applications De Recherche Scientifique

Synthesis and Structural Diversity

A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines has been established, starting with 4R-hydroxy-l-proline. This method has paved the way for the synthesis of backbone-constrained γ-amino butyric acid (GABA) analogues, demonstrating functional diversity and potential applications in developing drugs like baclofen and pregabalin (Garsi et al., 2022).

Bridged Bicyclic Morpholines as Building Blocks

Bridged bicyclic morpholines serve as crucial building blocks in medicinal chemistry. The synthesis of morpholine isosteres, such as 3-oxa-6-azabicyclo[3.1.1]heptane, highlights their importance due to their achiral nature and similar lipophilicity to morpholine. These compounds offer a foundation for further chemical modifications and applications in drug design (Walker et al., 2012).

Compact Modules for Medicinal Chemistry

The efficient synthesis of novel morpholine amino acids, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, offers compact modules for medicinal chemistry. These structurally novel compounds could potentially modulate physicochemical and pharmacokinetic properties of drug candidates, indicating their significance in the development of new therapeutic agents (Kou et al., 2017).

Novel Heteroaryl-Annulated Bicyclic Morpholines

The synthesis of bridged bicyclic morpholinethiones like (±)-8-oxa-3-azabicyclo[3.2.1]octane-2-thione demonstrates the potential for creating novel heteroaryl-annulated bicyclic morpholines. These compounds, derived from cis-disubstituted tetrahydrofuran, could serve as synthons for the preparation of new drugs, showcasing the versatility of morpholine derivatives in drug synthesis (Walker et al., 2011).

Bridged Bicyclic Thiomorpholines

The preparation of bridged bicyclic thiomorpholines introduces novel building blocks in medicinal chemistry. These compounds, including 3-thia-6-azabicyclo[3.1.1]heptane and its derivatives, highlight the potential of thiomorpholines in developing drugs with interesting biological profiles, further expanding the toolbox for medicinal chemists (Walker & Rogier, 2013).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound would depend on its potential applications. Bicyclic morpholine derivatives have been developed as morpholine isosteres in medicinal chemistry due to their structural similarity and lipophilicity , suggesting potential future directions in drug design and synthesis.

Propriétés

IUPAC Name |

morpholin-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c13-10(11-1-3-14-4-2-11)12-6-9-5-8(12)7-15-9/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQIDIRVKNZOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

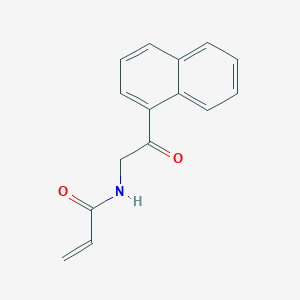

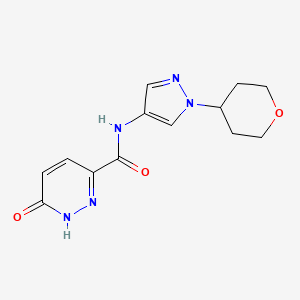

![4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2888149.png)

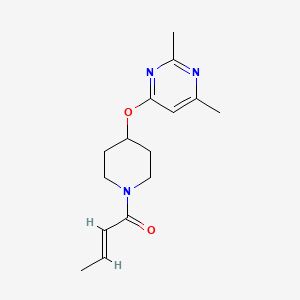

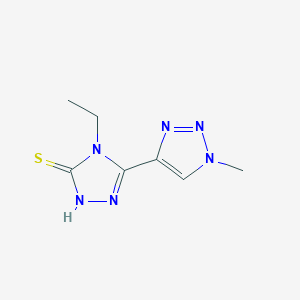

![(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B2888153.png)

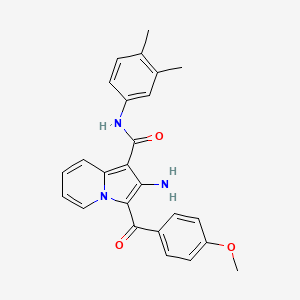

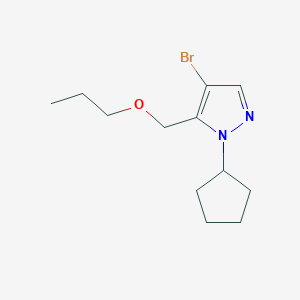

![2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2888154.png)

![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2888163.png)

![3,4-Dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2888164.png)